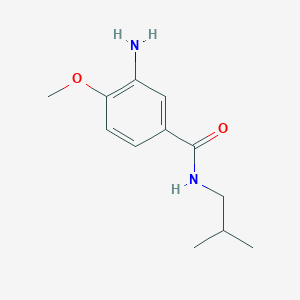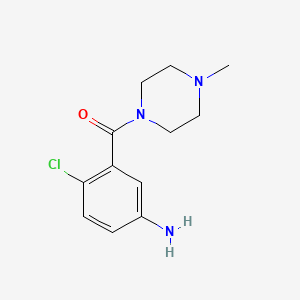
4-(Cyclohexyloxy)-3-fluoroaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
4-(Cyclohexyloxy)-3-fluoroaniline has been utilized in the synthesis of diverse chemical compounds, highlighting its versatility in chemical reactions and potential in drug development and other applications.
- Derivative Synthesis for Anticancer and Anti-HIV Evaluation : A series of derivatives of 5-fluoroaniline were synthesized, including 4-(Cyclohexyloxy)-3-fluoroaniline, for potential use as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. However, the specific derivative related to 4-(Cyclohexyloxy)-3-fluoroaniline was found inactive against a variety of tumor cell lines and as an anti-HIV agent (Wang et al., 2000).
- Study on Photochemical Behavior : The photochemistry of haloanilines, including derivatives similar to 4-(Cyclohexyloxy)-3-fluoroaniline, was investigated. Understanding the photochemical pathways is crucial for developing synthetic methods and rationalizing the photodegradation of aromatic pollutants and the phototoxic effects of certain drugs (Freccero et al., 2003).
Advanced Material Development
4-(Cyclohexyloxy)-3-fluoroaniline is used in the development of new materials with potential applications in various fields, including electronics and biotechnology.
- New Organic Cyclohexaphosphate Synthesis : The compound was used in the synthesis of a new organic cyclohexaphosphate, characterized by various spectroscopic techniques. This material demonstrated antioxidant properties and potential utility in various industrial applications (Khedhiri et al., 2020).
- Polyaniline Derivatives for Electronics : The synthesis and characterization of fluorine-substituted polyanilines from aniline monomers, including 4-(Cyclohexyloxy)-3-fluoroaniline, have been studied. These materials possess unique properties valuable in the electronics industry, particularly for developing conducting polymers (Cihaner & Önal, 2001).
Biochemical and Environmental Studies
The compound is also involved in biochemical studies and environmental applications, showcasing its importance in understanding biological processes and environmental impact.
- Biochemical Inhibition Studies : Studies have been conducted on the inhibitory effects of derivatives of 4-(Cyclohexyloxy)-3-fluoroaniline on certain enzymes, indicating potential applications in biochemistry and possibly in drug development (Çelik & Babagil, 2019).
- Fluoroaniline Degradation by Bacteria : Research on the biodegradation of fluoroanilines in the environment has been conducted. A bacterial strain capable of degrading 3-fluoroaniline was isolated, showing potential applications in bioremediation and environmental cleanup (Zhao et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 4-(Cyclohexyloxy)-3-fluoroaniline is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids in the body. Inhibitors of sEH, such as 4-(Cyclohexyloxy)-3-fluoroaniline, have been shown to possess anti-inflammatory, anti-atherosclerotic, antihypertensive, and analgesic properties .
Mode of Action
4-(Cyclohexyloxy)-3-fluoroaniline interacts with its target, sEH, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), thus increasing the concentration of EETs . EETs are signaling molecules that have anti-inflammatory and vasodilatory effects .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid (AA) cascade, a major biochemical pathway in the body . The AA cascade is involved in the production of various bioactive lipids that play key roles in inflammation, blood pressure regulation, and pain sensation. By inhibiting sEH, 4-(Cyclohexyloxy)-3-fluoroaniline increases the levels of EETs, which are beneficial metabolites in the AA cascade .
Pharmacokinetics
The pharmacokinetic properties of 4-(Cyclohexyloxy)-3-fluoroaniline include its absorption, distribution, metabolism, and excretion (ADME). Among the inhibitors tested, 4-(Cyclohexyloxy)-3-fluoroaniline displayed high plasma concentrations when dosed orally . Although more research is needed to fully understand the ADME properties of this compound, these initial findings suggest that it has good bioavailability .
Propriétés
IUPAC Name |
4-cyclohexyloxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSBLDQUUHXASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



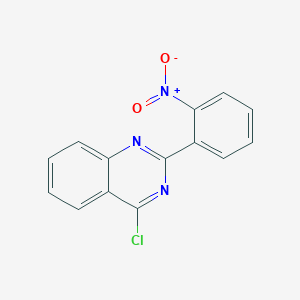
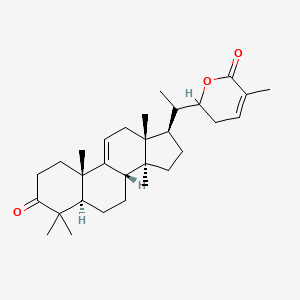


![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
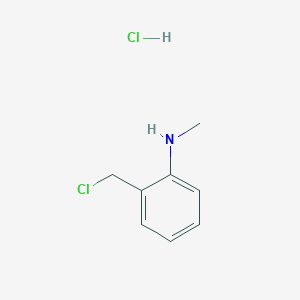
![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)
![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)
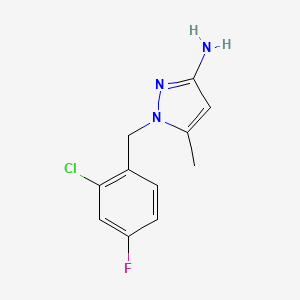
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)

